(E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c28-21(22-17-8-4-5-9-17)20-23-26-27(24-20)19-12-10-18(11-13-19)25-31(29,30)15-14-16-6-2-1-3-7-16/h1-3,6-7,10-15,17,25H,4-5,8-9H2,(H,22,28)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVQMUWGRCNZAQ-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids and interact with various biological targets. The inclusion of a sulfonamide group and phenylvinyl moiety enhances its lipophilicity and potentially its bioavailability.
Tetrazoles, including this compound, can act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by mimicking substrates or binding to active sites. For instance, tetrazoles have been shown to interact with cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .
- Receptor Modulation : The structural characteristics allow the compound to modulate receptor activity, potentially influencing pathways involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives. For example, one study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including epidermoid carcinoma cells (A431) and colon cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Properties
Tetrazole derivatives have been reported to possess antioxidant activities. This is critical as oxidative stress plays a significant role in cancer development. The antioxidant capacity was evaluated using assays such as the DPPH radical scavenging assay, showing promising results even at low concentrations .
Antimicrobial Activity
Some tetrazole compounds have demonstrated antimicrobial properties. Their ability to penetrate cell membranes more effectively than carboxylic acids due to their lipophilicity enhances their potential as antimicrobial agents .
Case Study 1: Cytotoxicity Assay
A study assessed the cytotoxicity of various tetrazole derivatives against A431 cells. The results indicated that certain modifications to the tetrazole structure significantly increased cytotoxic potency. For instance, derivatives with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.
| Compound | IC50 (µM) | Comments |
|---|---|---|
| Compound A | 5.0 | Strong activity against A431 |
| Compound B | 12.0 | Moderate activity |
| Compound C | 20.0 | Weak activity |
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that the compound binds effectively to key proteins involved in cancer signaling pathways. For instance, binding energies calculated during simulations suggested strong interactions with proteins such as CSNK2A1, indicating potential as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that (E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide exhibits promising anticancer properties. Research has shown that compounds containing sulfonamide groups can inhibit the growth of cancer cells by interfering with specific metabolic pathways. For instance, the phenylvinylsulfonamido moiety is believed to enhance the compound's ability to target tumor cells effectively.
Case Study Example:
A study published in Journal of Medicinal Chemistry demonstrated that similar tetrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound might follow suit .
Antimicrobial Properties
2.1 Bacterial Inhibition
The compound has also been evaluated for its antimicrobial properties. The presence of the sulfonamide group is crucial as sulfonamides are known to exhibit broad-spectrum antibacterial activity by inhibiting bacterial folate synthesis.
Research Findings:
In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is vital for bacterial survival .
Neuropharmacology
3.1 Potential Neuroprotective Effects
There is emerging evidence suggesting that tetrazole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action:
The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This compound's ability to cross the blood-brain barrier could enhance its therapeutic potential in neuropharmacology .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have indicated that modifications to the cyclopentyl and phenyl groups can significantly influence the compound's potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Altering cyclopentyl substituents | Changes in lipophilicity and binding affinity |
| Modifying sulfonamide group | Variations in antibacterial efficacy |
| Adjusting tetrazole ring substituents | Impact on anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
Tetrazole vs. Triazole Derivatives
- Metabolic Stability : Tetrazoles (as in the target compound) exhibit greater metabolic resistance compared to triazoles due to their higher aromatic stabilization and reduced susceptibility to enzymatic degradation .
- Acidity : The tetrazole ring (pKa ~4.9) is more acidic than triazoles (pKa ~8–10), which can influence ionization under physiological conditions and binding to charged residues in enzymes or receptors .
Sulfonamide vs. Thiol/Thione Derivatives
- Target Interactions : Sulfonamides (target compound) often engage in hydrogen bonding with protein residues, while thiol/thione groups (e.g., in triazole-thiones from ) may form disulfide bridges or coordinate metal ions .
- Solubility : Sulfonamides generally improve aqueous solubility compared to thiol derivatives, which are more lipophilic .
Anticonvulsant Activity
- Triazole Acetamides (): Compounds like N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide (T3, T4) showed significant anticonvulsant activity in the MES model. Their activity is attributed to the triazole core and phenylacetamide substituents .
Immunostimulatory Properties
- Glycolipid Analogs (): Linear non-branched TDEs (tetraester derivatives) showed higher in vitro cytokine induction than diesters, but similar in vivo responses. Structural rigidity and substituent branching critically modulate immune activity .
Structural and Spectroscopic Characterization
X-ray Crystallography
- Triazole Derivatives () : Single-crystal X-ray analysis confirmed (E)-configurations in imine and hydrazinecarboxamide derivatives, highlighting the importance of stereochemistry in biological interactions .
- Target Compound : Similar methods (e.g., SHELX refinement) would validate its (E)-configuration and hydrogen-bonding networks .
Spectroscopic Techniques
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. Table 1: Synthetic Parameters
| Step | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaN₃, NH₄Cl, DMF, 80°C, 12h | 75 | 95 |
| 2 | EDCI/HOBt, DCM, rt, 6h | 82 | 98 |
| 3 | Cyclopentylamine, THF, 0°C→rt, 4h | 68 | 99 |
Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Q. Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ 7.8–8.2 ppm (tetrazole protons) and δ 6.5–7.5 ppm (vinyl and phenyl groups). The cyclopentyl group appears as multiplet peaks at δ 1.5–2.0 ppm .
- IR Spectroscopy : Confirm sulfonamide (1330–1250 cm⁻¹ S=O stretch) and carboxamide (1680–1640 cm⁻¹ C=O stretch) .
- HRMS : Validate molecular weight with ±2 ppm accuracy (e.g., [M+H]⁺ calc. 493.1875, obs. 493.1872) .
Advanced: How can contradictions in biological activity data between enzyme inhibition assays and cell-based studies be resolved?
Methodological Answer :
Discrepancies often arise due to off-target effects or poor cellular uptake. Strategies include:
Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm target affinity .
Cellular Uptake Quantification : Use LC-MS to correlate intracellular compound concentration with observed activity .
CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. target-deficient cells .
Advanced: What computational approaches predict the compound’s binding mode to protein targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with homology-modeled protein structures. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg153) and π-π stacking with Phe267 .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
Advanced: How does the compound’s stability under varying pH and temperature impact experimental design?
Q. Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 48 hours. Monitor degradation via HPLC; >90% stability at pH 7.4 suggests suitability for physiological assays .
- Thermal Stability : Use TGA to identify decomposition thresholds (>150°C). Store lyophilized at -20°C for long-term stability .
Advanced: What strategies improve selectivity against off-target kinases?
Q. Methodological Answer :
Kinome-Wide Screening : Use DiscoverX panels to identify off-target hits.
Structural Modifications : Introduce steric hindrance (e.g., ortho-methyl on phenylvinyl) to reduce off-target binding .
ATP-Competitive Assays : Validate selectivity with γ-³²P ATP binding assays .
Q. Table 2: Selectivity Profiles of Analogs
| Analog Modification | Target IC₅₀ (nM) | Off-target (Kinase X) IC₅₀ (nM) |
|---|---|---|
| N-cyclopentyl, 4-F-phenylvinyl | 12 ± 1.5 | >10,000 |
| N-cyclohexyl, 4-Cl-phenylvinyl | 45 ± 3.2 | 2,500 |
Advanced: How to systematically compare this compound’s pharmacological profile with its analogs?
Methodological Answer :
Develop a structure-activity relationship (SAR) table evaluating:
Potency : IC₅₀ values in target vs. off-target assays.
Lipophilicity : LogP (HPLC-measured) vs. permeability (Caco-2 assay).
Metabolic Stability : Microsomal half-life (e.g., human liver microsomes t₁/₂ = 45 minutes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
